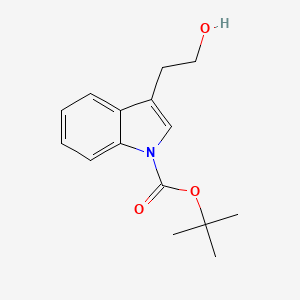

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a derivative of indole, which is a heterocyclic compound . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, often used in synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” are synthesized from acetic acid and isobutylene . Another similar compound, “tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate”, is synthesized using a catalyst .科学的研究の応用

Polymer Synthesis and Anionic Polymerization

BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. This BOC group activates the aziridine for anionic-ring-opening polymerization (AROP), allowing the synthesis of low-molecular-weight poly(BocAz) chains. The resulting polymer is linear, and its molecular weight is limited by poor solubility in AROP-compatible solvents. Deprotection of poly(BocAz) using trifluoroacetic acid (TFA) yields linear polyethyleneimine .

Gene Transfection and Drug Delivery

Polyethylenimine (PEI) is widely studied for non-viral gene transfection. BocAz derivatives could potentially serve as carriers for gene delivery due to their amine density and reactivity. Researchers are exploring modifications of BocAz-based polymers to enhance their biocompatibility and reduce cytotoxicity .

Metal Chelation and Coordination Chemistry

The functional groups in BocAz can coordinate with metal ions, making it useful in metal chelation and coordination chemistry. Researchers investigate its potential as a ligand for metal complexes or catalysts .

CO2 Capture Materials

Given its structural features, BocAz derivatives might be relevant in CO2 capture materials. Researchers could explore their adsorption properties and capacity for capturing carbon dioxide from gas streams .

Building Blocks for Organic Synthesis

BocAz derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, serve as building blocks in organic synthesis. These compounds can be used to create amides, sulphonamides, and other novel organic structures .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-11(8-9-17)12-6-4-5-7-13(12)16/h4-7,10,17H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFPZEDGWAEVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)

![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)

![6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2646423.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2646425.png)